3-(Chloromethyl)-4-fluorobenzonitrile
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Overview
Description
3-(Chloromethyl)-4-fluorobenzonitrile is an aromatic compound with a benzene ring substituted with a chloromethyl group at the third position, a fluorine atom at the fourth position, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-4-fluorobenzonitrile typically involves the chloromethylation of 4-fluorobenzonitrile. This process can be achieved using chloromethyl methyl ether (CMME) and a Lewis acid catalyst such as zinc iodide (ZnI2) in a solvent like dichloromethane (CH2Cl2) under mild conditions . The reaction is carried out at low temperatures (5-10°C) to ensure high yields and minimize side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The reaction conditions are optimized to maximize yield and minimize waste, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-4-fluorobenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of hydroxymethyl derivatives.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation, where the hydrogen atoms on the ring are replaced by halogens.
Oxidation and Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution at elevated temperatures.
Electrophilic Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like aluminum chloride (AlCl3).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Hydroxymethyl Derivatives: Formed from nucleophilic substitution reactions.
Halogenated Derivatives: Formed from electrophilic substitution reactions.
Primary Amines: Formed from the reduction of the nitrile group.
Scientific Research Applications
3-(Chloromethyl)-4-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-4-fluorobenzonitrile involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The fluorine atom and nitrile group influence the electron density on the benzene ring, affecting the compound’s reactivity in electrophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)benzonitrile: Lacks the fluorine atom, making it less reactive in electrophilic substitution reactions.
4-Fluorobenzonitrile: Lacks the chloromethyl group, reducing its reactivity towards nucleophiles.
3-(Chloromethyl)-4-methylbenzonitrile: Contains a methyl group instead of a fluorine atom, altering its electronic properties and reactivity.
Uniqueness
3-(Chloromethyl)-4-fluorobenzonitrile is unique due to the presence of both the chloromethyl and fluorine substituents, which significantly influence its reactivity and potential applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Properties
IUPAC Name |
3-(chloromethyl)-4-fluorobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIZISDZCWEVNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)CCl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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